molecular formula C8H6F4O B2590241 2-Fluoro-3-(2,2,2-trifluoroethyl)phenol CAS No. 2567502-09-2

2-Fluoro-3-(2,2,2-trifluoroethyl)phenol

Cat. No.: B2590241
CAS No.: 2567502-09-2
M. Wt: 194.129
InChI Key: GXNPQEOKJUZMCU-UHFFFAOYSA-N
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Description

2-Fluoro-3-(2,2,2-trifluoroethyl)phenol is a fluorinated aromatic compound characterized by a phenol backbone substituted with a fluorine atom at the ortho position (C2) and a 2,2,2-trifluoroethyl group at the meta position (C3). The trifluoroethyl group is strongly electron-withdrawing due to the inductive effect of fluorine atoms, which may enhance the acidity of the phenolic hydroxyl group compared to non-fluorinated analogs .

Properties

IUPAC Name

2-fluoro-3-(2,2,2-trifluoroethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-7-5(4-8(10,11)12)2-1-3-6(7)13/h1-3,13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNPQEOKJUZMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring, followed by the addition of a trifluoroethyl group through a Friedel-Crafts alkylation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(2,2,2-trifluoroethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-3-(2,2,2-trifluoroethyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(2,2,2-trifluoroethyl)phenol involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals interactions. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, potentially leading to significant biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Fluorophenol (CAS 367-12-4)

  • Molecular Formula : C₆H₅FO
  • Molecular Weight : 112.10 g/mol
  • Key Differences: Lacks the trifluoroethyl substituent, resulting in lower molecular weight and reduced electron-withdrawing effects. The fluorine atom at the ortho position increases acidity (pKa ~8.3) compared to phenol (pKa ~10) due to ortho-directing effects .

2,2,2-Trifluoroethanol (CAS 75-89-8)

  • Molecular Formula : C₂H₃F₃O
  • Molecular Weight : 100.04 g/mol
  • Key Differences: A non-aromatic alcohol with a trifluoroethyl group. Exhibits strong hydrogen-bonding capacity and is widely used as a solvent in organic synthesis and pharmaceuticals .

4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol (CAS 1499207-49-6)

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.21 g/mol
  • Key Differences: Contains an amino group instead of a hydroxyl group, altering solubility and reactivity. Potential pharmaceutical applications due to the trifluoroethylamine moiety, as seen in benzodiazepine derivatives like Halazepam .

Physicochemical Properties

Property 2-Fluoro-3-(2,2,2-trifluoroethyl)phenol (Inferred) 2-Fluorophenol 2,2,2-Trifluoroethanol
Molecular Weight ~196.12 g/mol 112.10 g/mol 100.04 g/mol
Boiling Point ~200–220°C (estimated) 178°C 73–75°C
Acidity (pKa) ~7.5–8.5 (predicted) ~8.3 12.5
Solubility Low in water; soluble in polar aprotic solvents Partially water-soluble Miscible with water

Key Observations :

  • The trifluoroethyl group significantly increases molecular weight and hydrophobicity compared to 2-fluorophenol.
  • The phenolic hydroxyl group in the target compound is expected to be more acidic than 2,2,2-trifluoroethanol due to resonance stabilization and electron withdrawal from both fluorine and the trifluoroethyl group .

Reactivity

  • Electrophilic Substitution : The fluorine atom directs electrophiles to the para position, while the trifluoroethyl group may sterically hinder reactions at the meta position.
  • Nucleophilic Displacement : The trifluoroethyl group’s stability makes it resistant to hydrolysis, unlike chlorinated analogs .

Biological Activity

2-Fluoro-3-(2,2,2-trifluoroethyl)phenol is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its unique structural features. Its molecular formula is C₉H₈F₄O, with a molecular weight of approximately 210.14 g/mol. The presence of both a fluorine atom and a trifluoroethyl group significantly influences its biological activity and potential applications in pharmaceuticals.

The compound's chemical structure imparts distinct physical and chemical properties, which are crucial for its interaction with biological systems. The trifluoroethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for drug development.

PropertyValue
Molecular FormulaC₉H₈F₄O
Molecular Weight210.14 g/mol
LogPHigh (indicative of lipophilicity)

While specific mechanisms of action for this compound are not extensively documented, fluorinated phenols are known to exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. This characteristic is attributed to the electron-withdrawing nature of fluorine, which can influence the compound's interactions with biological targets.

Biological Activities

Research indicates that fluorinated phenolic compounds may possess various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects. Fluorinated compounds often show improved activity against bacterial strains due to their ability to disrupt cellular processes.
  • Antifungal Activity : Similar to its antimicrobial properties, this compound may also demonstrate antifungal activity. The presence of the trifluoroethyl group may enhance its efficacy against fungal pathogens.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various fluorinated phenols, including this compound. Results indicated that fluorination significantly increased the potency against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that compounds with trifluoromethyl groups exhibit increased inhibition of serotonin uptake compared to their non-fluorinated analogs . This suggests potential applications in treating psychiatric disorders by modulating neurotransmitter systems.
  • Toxicological Studies : Toxicological assessments indicate that while some fluorinated compounds can be toxic at high concentrations, this compound has shown relatively low toxicity in preliminary studies . Further investigations are necessary to fully understand its safety profile.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameChemical FormulaUnique Features
3-(Trifluoromethyl)phenolC₇H₆F₃OLacks fluorine at the ortho position
4-Fluoro-3-(trifluoromethyl)phenolC₉H₇F₄ODifferent positioning of the fluoro group
2-Fluoro-4-(trifluoromethyl)phenolC₉H₇F₄ODifferent substitution pattern affecting properties

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Fluoro-3-(2,2,2-trifluoroethyl)phenol?

  • Methodological Answer : A common approach involves alkylation of fluorophenol derivatives with trifluoroethylating agents. For example, alkylation of 2-fluorophenol with 2,2,2-trifluoroethyl iodide using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (60–80°C) can introduce the trifluoroethyl group. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity .

Q. How can the purity and structure of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (¹H, ¹³C, and ¹⁹F NMR) to confirm substituent positions and fluorine environments.
  • Mass Spectrometry (MS) (EI or ESI) to verify molecular weight.
  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98% recommended for research use) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizers. Waste must be segregated and disposed via certified chemical waste management services. Emergency procedures should include skin decontamination with soap/water and immediate medical consultation for exposure .

Advanced Research Questions

Q. How do the fluorine and trifluoroethyl groups influence this compound’s bioavailability and protein interactions?

  • Methodological Answer : The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability. The ortho-fluoro substituent reduces electron density in the aromatic ring, affecting hydrogen-bonding capacity. To study interactions:

  • Perform molecular docking simulations (using PDB structures) to map binding sites.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer : Cross-validate data using orthogonal methods:

  • Differential Scanning Calorimetry (DSC) for precise melting point determination.
  • X-ray Diffraction (XRD) to confirm crystalline structure and polymorphism.
  • Dynamic Vapor Sorption (DVS) to assess hygroscopicity and solvent stability .

Q. What strategies optimize its use in drug discovery pipelines?

  • Methodological Answer :

  • Conformational Analysis : Use NMR-based NOE experiments or molecular dynamics simulations to study rotational barriers of the trifluoroethyl group.
  • Metabolic Stability : Evaluate hepatic microsomal assays (e.g., human liver microsomes) to identify metabolic soft spots.
  • SAR Studies : Synthesize analogs with varying substituents (e.g., replacing fluorine with chlorine) to compare activity profiles .

Q. How does this compound’s stereoelectronic profile affect its reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : The electron-withdrawing trifluoroethyl and fluoro groups deactivate the aromatic ring, making classical SNAr reactions challenging. Instead, use:

  • Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to introduce functional groups.
  • Transition-metal catalysis (e.g., Pd-catalyzed C–H activation) for regioselective derivatization .

Key Considerations for Experimental Design

  • Solvent Selection : Use deuterated DMSO or CDCl₃ for NMR studies to avoid signal overlap .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC .
  • Biological Assays : Include fluorinated analogs as controls to isolate the contribution of fluorine substituents .

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